Cas no 783290-14-2 (2-(2,3-dihydro-1H-indol-1-yl)propanoic acid)

2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid is a heterocyclic organic compound featuring an indoline core linked to a propanoic acid moiety. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as an intermediate in the development of pharmacologically active molecules. The compound’s indoline scaffold offers stability and functionalization potential, while the carboxylic acid group enhances solubility and reactivity for further derivatization. Its well-defined molecular framework makes it valuable for constructing complex targets, including bioactive agents and agrochemicals. High purity and consistent synthesis routes ensure reliability for research and industrial use. The compound’s balanced lipophilicity and polarity further contribute to its utility in drug discovery and material science.
2-(2,3-dihydro-1H-indol-1-yl)propanoic acid structure
783290-14-2 structure
Product Name:2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
CAS No:783290-14-2
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD06011076
CID:5095410
Update Time:2025-06-15

2-(2,3-dihydro-1H-indol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
    • 2-(Indolin-1-yl)propanoic acid
    • MDL: MFCD06011076
    • Inchi: 1S/C11H13NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14)
    • InChI Key: CJXXGRUDOJACAH-UHFFFAOYSA-N
    • SMILES: N1(CCC2C=CC=CC1=2)C(C)C(O)=O

Experimental Properties

  • Color/Form: No data available
  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 368.3±25.0 °C at 760 mmHg
  • Flash Point: 176.6±23.2 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-(2,3-dihydro-1H-indol-1-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D458033-2.5mg
2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid
783290-14-2
2.5mg
$ 50.00 2022-06-05
TRC
D458033-5mg
2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid
783290-14-2
5mg
$ 65.00 2022-06-05
TRC
D458033-25mg
2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid
783290-14-2
25mg
$ 160.00 2022-06-05
abcr
AB562199-500 mg
2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid; .
783290-14-2
500MG
€272.40 2023-04-13
abcr
AB562199-1 g
2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid; .
783290-14-2
1g
€322.50 2023-04-13
abcr
AB562199-5 g
2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid; .
783290-14-2
5g
€907.00 2023-04-13
Enamine
EN300-54289-0.05g
2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
783290-14-2
0.05g
$135.0 2023-02-10
Enamine
EN300-54289-0.1g
2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
783290-14-2
0.1g
$202.0 2023-02-10
Enamine
EN300-54289-0.25g
2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
783290-14-2
0.25g
$288.0 2023-02-10
Enamine
EN300-54289-0.5g
2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
783290-14-2
0.5g
$480.0 2023-02-10

2-(2,3-dihydro-1H-indol-1-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:783290-14-2)2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
Order Number:A1211158
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):1152.0/397.0
Email:sales@amadischem.com

Additional information on 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid

2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS No. 783290-14-2): An Overview

2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS No. 783290-14-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid is characterized by an indole ring system fused with a propanoic acid moiety. The indole ring is a common structural motif found in many biologically active compounds, including neurotransmitters and natural products. The presence of the propanoic acid group adds to the compound's versatility and reactivity, making it a valuable scaffold for the design of novel drugs.

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid has been extensively studied, with various methodologies reported in the literature. One common approach involves the condensation of an appropriate indole derivative with a propanoyl chloride or an equivalent reagent. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as catalytic processes and microwave-assisted synthesis. These improvements have not only enhanced the yield and purity of the final product but also reduced the overall environmental impact of the synthesis process.

In terms of biological activity, 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid has shown promising results in several areas. Studies have demonstrated its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and promoting neuronal survival. These properties make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Recent research has also explored the use of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid in cancer therapy. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the modulation of signaling pathways involved in cell proliferation and survival. These findings have sparked interest in further investigating its potential as a novel anticancer agent.

Beyond its direct therapeutic applications, 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid serves as a valuable tool in chemical biology research. Its ability to modulate specific biological processes makes it useful for probing cellular mechanisms and identifying new drug targets. For instance, it has been used to study the role of specific enzymes and receptors in various physiological and pathological conditions.

In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS No. 783290-14-2) is a multifaceted compound with a wide range of potential applications in medicine and chemical biology. Ongoing research continues to uncover new insights into its properties and mechanisms of action, paving the way for its development into effective therapeutic agents for various diseases. As our understanding of this compound deepens, it is likely to play an increasingly important role in both basic research and clinical practice.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:783290-14-2)2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
A1211158
Purity:99%/99%
Quantity:5g/1g
Price ($):1152.0/397.0
Email